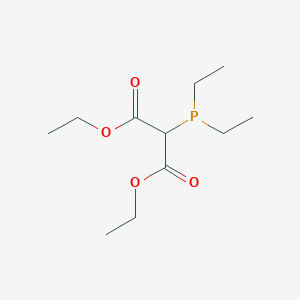

Diethyl (diethylphosphanyl)propanedioate

Description

Diethyl (diethylphosphanyl)propanedioate is an organophosphorus compound featuring a propanedioate (malonate) backbone substituted with a diethylphosphanyl group (-P(C₂H₅)₂) and two ethyl ester groups.

Properties

CAS No. |

58334-32-0 |

|---|---|

Molecular Formula |

C11H21O4P |

Molecular Weight |

248.26 g/mol |

IUPAC Name |

diethyl 2-diethylphosphanylpropanedioate |

InChI |

InChI=1S/C11H21O4P/c1-5-14-10(12)9(11(13)15-6-2)16(7-3)8-4/h9H,5-8H2,1-4H3 |

InChI Key |

HIGUKSUDIBGRQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)P(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (diethylphosphanyl)propanedioate can be synthesized through the alkylation of enolate ionsThis enolate ion then reacts with an alkyl halide, such as diethylphosphanyl chloride, to yield diethyl (diethylphosphanyl)propanedioate .

Industrial Production Methods

While specific industrial production methods for diethyl (diethylphosphanyl)propanedioate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (diethylphosphanyl)propanedioate undergoes several types of chemical reactions, including:

Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

Reduction: The compound can be reduced to form phosphines.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Substituted esters or amides.

Scientific Research Applications

Diethyl (diethylphosphanyl)propanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Used in the synthesis of materials with unique properties, such as flame retardants and plasticizers

Mechanism of Action

The mechanism of action of diethyl (diethylphosphanyl)propanedioate involves its ability to form stable carbon-phosphorus bonds. The phosphanyl group can interact with various molecular targets, including enzymes and receptors, through covalent bonding. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of diethyl esters with phosphorus-containing substituents. Key analogues include:

- Diethyl (hydroxymethyl)phosphonate (CAS 3084-40-0) : Contains a hydroxymethyl (-CH₂OH) and phosphonate (-PO(OR)₂) group instead of the phosphanyl group.

- Diethyl 1,3-propanedioate : A malonate ester without phosphorus substituents.

- Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate : Features a benzamido group and a diisopropoxyphosphoryl moiety, highlighting medicinal chemistry applications .

Table 1: Structural and Functional Group Comparison

| Compound | Key Functional Groups | Phosphorus Type |

|---|---|---|

| Diethyl (diethylphosphanyl)propanedioate | -P(C₂H₅)₂, two ethyl esters | Phosphanyl (PIII) |

| Diethyl (hydroxymethyl)phosphonate | -CH₂OH, -PO(OEt)₂ | Phosphonate (PV) |

| Diethyl 1,3-propanedioate | Two ethyl esters | None |

| Diethyl(benzamido...) phosphonate | Benzamido, -PO(OiPr)₂ | Phosphonate (PV) |

Physical Properties

Data from analogous compounds suggest trends influenced by phosphorus substituents:

Dielectric Constants and Dipole Moments

- Diethyl 1,3-propanedioate : Dielectric constant = 8.03 (25°C); dipole moment = 2.49–2.54 D .

- Diethyl methanephosphate : Higher dielectric constant (13.4 at 40°C) due to the polar phosphonate group .

- Diethyl (hydroxymethyl)phosphonate : Likely exhibits intermediate polarity, though exact values are unreported. Market reports describe it as a liquid with moderate solubility in polar solvents .

The phosphanyl group in the target compound is less polar than phosphonate, suggesting a dielectric constant closer to Diethyl 1,3-propanedioate (~8–9) but higher than non-polar esters.

Table 2: Comparative Physical Properties

| Compound | Dielectric Constant (ε) | Dipole Moment (D) | State at RT |

|---|---|---|---|

| Diethyl (diethylphosphanyl)propanedioate | Estimated: 8–9 | Estimated: 2.5–3 | Liquid/Solid |

| Diethyl 1,3-propanedioate | 8.03 (25°C) | 2.49–2.54 | Liquid |

| Diethyl methanephosphate | 13.4 (40°C) | N/A | Liquid |

| Diethyl (hydroxymethyl)phosphonate | N/A | N/A | Liquid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.